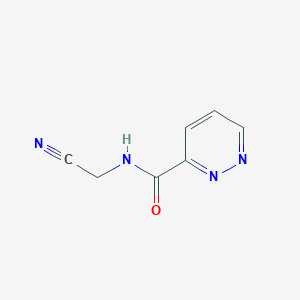

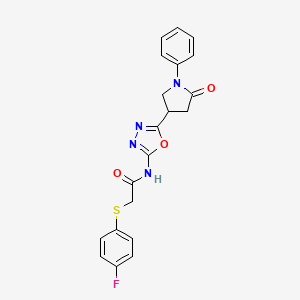

![molecular formula C19H14ClN5O2 B2872478 N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-甲基苯甲酰胺 CAS No. 919858-99-4](/img/structure/B2872478.png)

N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide” is a chemical compound that belongs to the class of heterocyclic derivatives . It is related to the pyrazolo[3,4-d]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of such compounds often involves the reaction with semicarbazide, thiosemicarbazide, 3-amino-5-oxo-2-pyrazoline, cyanoacetohydrazide, 2-acetyl thiophene, p-chloroacetophenone, urea, thiourea and 1,3-dicarbonyl compounds . The exact synthesis process for this specific compound is not detailed in the available resources.科学研究应用

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The compound’s efficacy was demonstrated through significant inhibition of cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Antitubercular Agent

The structural analogs of this compound have shown potential as antitubercular agents. They exhibit in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The most potent derivative highlighted in the study was non-cytotoxic to the Vero cell line and had a minimum inhibitory concentration (MIC90) value of 0.488 µM, indicating its potential for further development as an anti-TB medication .

Antiproliferative Effects

Compounds with similar structures have displayed antiproliferative effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. This suggests that the compound could be explored for its antiproliferative properties across different types of cancer .

Molecular Modeling and Drug Design

Due to its unique pyrazolo[3,4-d]pyrimidine scaffold, the compound is suitable for molecular modeling studies. It can be used to design novel compounds with improved pharmacokinetic properties and enhanced antitumor activity. Molecular docking simulations can confirm the fit into the active site of target proteins, aiding in the discovery of new therapeutic agents .

Cell Cycle Progression and Apoptosis Induction

The compound has shown the ability to alter cell cycle progression and induce apoptosis in tumor cells. This is particularly important in cancer treatment, where the goal is to eliminate cancerous cells without harming healthy cells. By inducing apoptosis, the compound can effectively reduce tumor growth .

ADMET Profiling

The compound and its derivatives can be used in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to predict the pharmacokinetic properties of new drug candidates. In silico ADMET studies help in understanding the drug-likeness and structure-activity relationship, which are crucial for successful drug development .

未来方向

属性

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c1-12-5-2-3-8-15(12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)14-7-4-6-13(20)9-14/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZVTVUOQXHGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

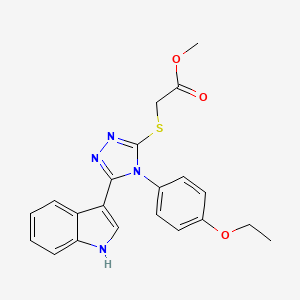

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)

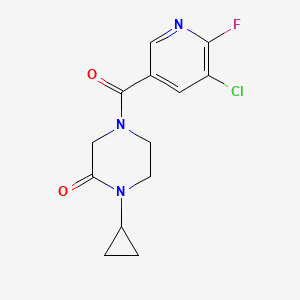

![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)

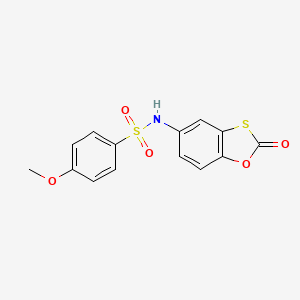

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)